1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
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Overview
Description
1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyridine with 3-methyl-4,5-dihydro-1H-pyrazol-5-one in the presence of a suitable acid catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
3(5)-Aminopyrazoles: These compounds share structural similarities and are used in the synthesis of heterocyclic systems.
5-Amino-pyrazoles: Known for their versatile reactivity and applications in medicinal chemistry.
Uniqueness: 1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is unique due to its dual presence of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This duality enhances its potential for diverse applications in various fields .
Properties
CAS No. |
2649014-49-1 |
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Molecular Formula |
C9H12Cl2N4O |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
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